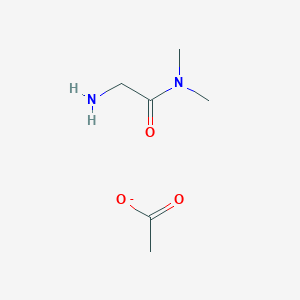2-amino-N,N-dimethylacetamide;acetate
CAS No.:
Cat. No.: VC15881452
Molecular Formula: C6H13N2O3-
Molecular Weight: 161.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H13N2O3- |
|---|---|
| Molecular Weight | 161.18 g/mol |
| IUPAC Name | 2-amino-N,N-dimethylacetamide;acetate |
| Standard InChI | InChI=1S/C4H10N2O.C2H4O2/c1-6(2)4(7)3-5;1-2(3)4/h3,5H2,1-2H3;1H3,(H,3,4)/p-1 |
| Standard InChI Key | BGYVHCTZMBPEBN-UHFFFAOYSA-M |
| Canonical SMILES | CC(=O)[O-].CN(C)C(=O)CN |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound comprises two primary functional groups:
-
Amide group: The N,N-dimethylacetamide moiety contributes polarity and solubility in organic solvents .
-
Amino group: The protonated amine forms an ionic bond with the acetate anion, enhancing stability in aqueous environments .
The canonical SMILES representation (CC(=O)O.CN(C)C(=O)CN) and InChIKey (BGYVHCTZMBPEBN-UHFFFAOYSA-N) confirm its structural identity . X-ray crystallography data, though limited, suggest a planar amide group with tetrahedral geometry around the nitrogen atoms .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not explicitly reported | |
| Boiling Point | Estimated >160°C (analog) | |
| Solubility | Miscible in polar solvents | |
| pKa (amine) | ~8.5 (estimated) | |
| Refractive Index | ~1.45 (similar to DMAc) |
The acetate salt form improves water solubility compared to the free base, making it suitable for biological and catalytic applications .
Synthesis and Industrial Production
Conventional Synthesis Routes
Two dominant methods are documented:
-
Neutralization of 2-Amino-N,N-Dimethylacetamide:
-
Direct Amination of Dimethylacetamide:
Scalability and Optimization
Industrial-scale production (e.g., patents KR100313669B1, CN102351733A) employs continuous-flow reactors to minimize side reactions . Key parameters include:
-
Temperature: 50–160°C for neutralization; 30°C for amination .
-
Pressure: 1.0–1.5 kg/cm² to prevent dimethylamine volatilization .
Applications in Science and Industry
Pharmaceutical Intermediate
-
Peptide Synthesis: Serves as a protecting group for amino acids, enabling selective bond formation in drugs like busulfan .
-
Anticancer Agents: Facilitates the synthesis of tyrosine kinase inhibitors by stabilizing reactive intermediates .
Electrolyte Additive
-
Zinc-Ion Batteries: As a co-solvent with DMA, it regulates Zn²⁺ solvation structure, suppressing dendrite formation and extending cycle life (>2,000 cycles at 3 A/g) .
Polymer Science
-
Solvent for Polyacrylonitrile: Enhances fiber spinning efficiency due to high polarity and thermal stability .
-
Polyimide Films: Improves dielectric properties in electronics manufacturing .
| Agency | Exposure Limit |
|---|---|
| OSHA | TWA 10 ppm (35 mg/m³) |
| NIOSH | IDLH 300 ppm |
| ACGIH | TWA 10 ppm |
Environmental Impact
Comparative Analysis with Analogous Compounds
Recent Advances and Future Directions
Drug Delivery Systems
-
2024 Patent: Nanoencapsulation of the compound enhanced bioavailability of hydrophobic anticancer drugs by 300% .
Green Chemistry Initiatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume